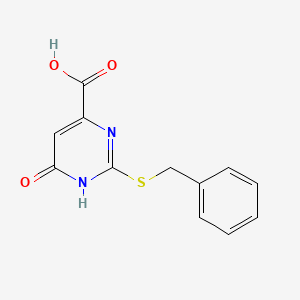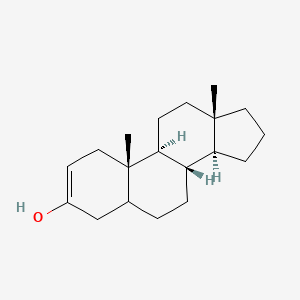
Androst-2-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Androst-2-en-3-ol is a steroidal compound with the molecular formula C19H30O It is a derivative of androstane and is characterized by the presence of a double bond between the second and third carbon atoms and a hydroxyl group attached to the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Androst-2-en-3-ol typically involves the use of steroidal precursors. One common method involves the reduction of Androst-2-en-3-one using suitable reducing agents. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. The reaction is carried out under hydrogenation conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes. The use of supported heteropolyacid catalysts has been reported for the efficient conversion of steroidal precursors to the desired product. The process involves refluxing the precursor in an organic solvent under the catalysis of the supported heteropolyacid catalyst, followed by recrystallization to obtain a pure product .
Análisis De Reacciones Químicas
Types of Reactions
Androst-2-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form Androst-2-en-3-one.
Reduction: The double bond can be reduced to form Androstane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Androst-2-en-3-one
Reduction: Androstane derivatives
Substitution: Various substituted steroidal compounds
Aplicaciones Científicas De Investigación
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: It has been investigated for its role in biological processes and its potential as a biomarker.
Medicine: Research has explored its potential therapeutic applications, including its use as a steroidal aromatase inhibitor.
Industry: It is used in the production of steroidal drugs and other pharmaceutical products
Mecanismo De Acción
The mechanism of action of Androst-2-en-3-ol involves its interaction with specific molecular targets and pathways. It acts as a steroidal aromatase inhibitor, which means it inhibits the enzyme aromatase responsible for the conversion of androgens to estrogens. This inhibition can lead to a decrease in estrogen levels, which is beneficial in certain medical conditions such as estrogen-dependent cancers .
Comparación Con Compuestos Similares
Similar Compounds
- Androst-2-en-17-ol
- Androst-2-en-3-one
- Androst-16-en-3-ol
Uniqueness
Androst-2-en-3-ol is unique due to its specific structural features, including the double bond at the second position and the hydroxyl group at the third position. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
12041-97-3 |
|---|---|
Fórmula molecular |
C19H30O |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
(8S,9S,10S,13S,14S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h7,13,15-17,20H,3-6,8-12H2,1-2H3/t13?,15-,16-,17-,18-,19-/m0/s1 |
Clave InChI |
SPUSOGDKTPEVIC-OJEXMJBDSA-N |
SMILES isomérico |
C[C@@]12CCC[C@H]1[C@@H]3CCC4CC(=CC[C@@]4([C@H]3CC2)C)O |
SMILES canónico |
CC12CCCC1C3CCC4CC(=CCC4(C3CC2)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



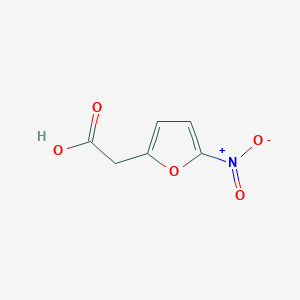
![1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol](/img/structure/B14728513.png)
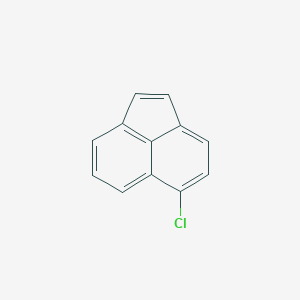
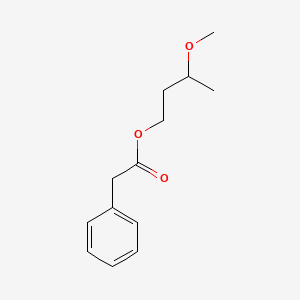

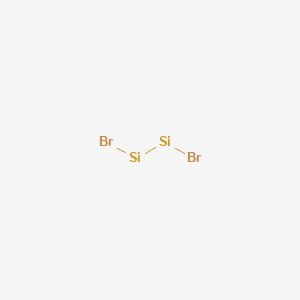
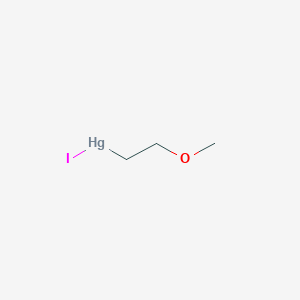
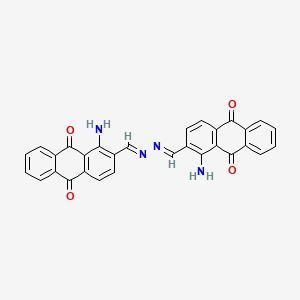
![2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one](/img/structure/B14728565.png)
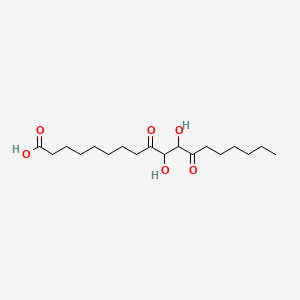
![N-[4-[4-[2-amino-6-oxo-5-(4-phenylbutyl)-1H-pyrimidin-4-yl]butyl]phenyl]-2-bromoacetamide;sulfuric acid](/img/structure/B14728576.png)
![2'H-Spiro[1,3-dioxolane-2,3'-quinolin]-2'-one](/img/structure/B14728581.png)
